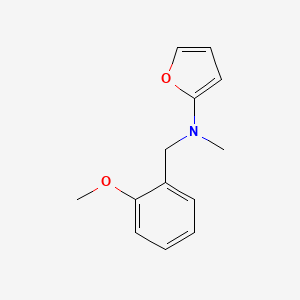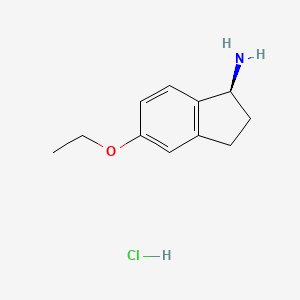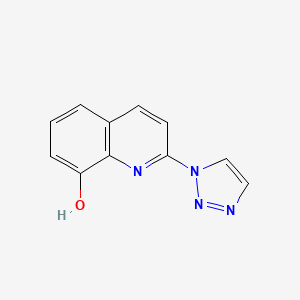
Ethyl 6-cyano-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-cyano-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and their role in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethyl 6-cyano-1H-indole-3-carboxylate, typically involves multi-step processes. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and esterification .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles can enhance the scalability and environmental sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-cyano-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, amines, and oxo derivatives, which can be further utilized in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-cyano-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 6-cyano-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, inhibiting their activity and leading to desired biological effects. For example, indole derivatives have been shown to inhibit kinases and other enzymes involved in cell signaling pathways, thereby exerting anticancer and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl indole-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Indole-3-carbaldehyde derivatives
Uniqueness: Ethyl 6-cyano-1H-indole-3-carboxylate stands out due to the presence of the cyano group at the 6-position, which can significantly influence its reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
ethyl 6-cyano-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12(15)10-7-14-11-5-8(6-13)3-4-9(10)11/h3-5,7,14H,2H2,1H3 |
InChI-Schlüssel |
VTBDPEWIXMHRMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)



![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)

![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)



